3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique combination of a methoxypyridine moiety, a tetrazole ring, and a nitrile group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can be achieved through a multi-step process:
-
Formation of the Methoxypyridine Intermediate
Starting Material: 3-bromopyridine
Reagent: Sodium methoxide
Conditions: Reflux in methanol
Product: 6-methoxypyridine
-
Amination of Methoxypyridine
Starting Material: 6-methoxypyridine
Reagent: Ammonia or an amine source
Conditions: Elevated temperature and pressure
Product: 6-methoxypyridin-3-amine
-
Formation of the Tetrazole Ring
Starting Material: Sodium azide and an appropriate nitrile
Reagent: Acid catalyst (e.g., hydrochloric acid)
Conditions: Reflux
Product: 2H-1,2,3,4-tetrazole
-
Coupling Reaction
Starting Materials: 6-methoxypyridin-3-amine and 2H-1,2,3,4-tetrazole
Reagent: Coupling agent (e.g., EDCI or DCC)
Conditions: Room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the methoxypyridine and tetrazole rings
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduced forms of the nitrile and tetrazole groups
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted derivatives at the pyridine or tetrazole rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
Oxidized Derivatives: Hydroxylated or carboxylated forms
Reduced Derivatives: Amines or alcohols
Substituted Derivatives: Halogenated or nucleophile-substituted forms
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Binding: Can interact with proteins, affecting their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, including inhibition of metabolic pathways or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- **this compound
- **this compound
Uniqueness
Structural Features: The combination of methoxypyridine, tetrazole, and nitrile groups is unique, providing a distinct set of chemical properties.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Biological Activity: Its potential as an enzyme inhibitor and protein binder sets it apart from other similar compounds.
Biological Activity
The compound 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile , often referred to as a pyridine-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 231.25 g/mol
- Key Functional Groups : Pyridine, tetrazole, and nitrile groups.
The presence of these functional groups is significant as they contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Research has shown that derivatives of pyridine and tetrazole possess significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antiviral Effects
Compounds containing pyridine rings have been reported to exhibit antiviral properties. For example:
- Case Study : A study on related pyridine derivatives demonstrated protective effects against interferon-sensitive viruses. The compounds were shown to enhance natural killer cell activity in immunosuppressed mice, suggesting potential applications in antiviral therapy .
Anticancer Potential
The anticancer properties of pyridine derivatives have also been explored:
- Mechanism of Action : Some studies suggest that these compounds may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. The presence of the tetrazole moiety is believed to enhance these effects by stabilizing interactions with target proteins involved in cancer progression.
Neuroprotective Effects
Emerging research indicates that certain derivatives may possess neuroprotective properties:
- Research Findings : Compounds similar to this compound have been evaluated for their ability to modulate neuroinflammatory responses. These studies highlight their potential in treating neurodegenerative diseases .
Summary of Biological Activities
Properties
IUPAC Name |
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-18-9-3-2-8(6-13-9)12-5-7(4-11)10-14-16-17-15-10/h2-3,5-6,12H,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJPHEWGURJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.